N-(2,3-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(2,3-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16286370
InChI: InChI=1S/C20H21N5OS/c1-4-12-25-19(16-8-10-21-11-9-16)23-24-20(25)27-13-18(26)22-17-7-5-6-14(2)15(17)3/h4-11H,1,12-13H2,2-3H3,(H,22,26)
SMILES:
Molecular Formula: C20H21N5OS
Molecular Weight: 379.5 g/mol

N-(2,3-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC16286370

Molecular Formula: C20H21N5OS

Molecular Weight: 379.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2,3-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C20H21N5OS
Molecular Weight 379.5 g/mol
IUPAC Name N-(2,3-dimethylphenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C20H21N5OS/c1-4-12-25-19(16-8-10-21-11-9-16)23-24-20(25)27-13-18(26)22-17-7-5-6-14(2)15(17)3/h4-11H,1,12-13H2,2-3H3,(H,22,26)
Standard InChI Key VLKCNIKJBMUVPW-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=NC=C3)C

Introduction

N-(2,3-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound featuring a unique combination of functional groups, including a dimethylphenyl moiety, a triazole ring, and a sulfanyl group. This compound has garnered attention for its potential biological activities, particularly in the realm of pharmacology.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multiple steps, requiring careful control of reaction conditions to ensure high yields and purity. The presence of various functional groups contributes to its chemical reactivity. For instance, the triazole ring can participate in nucleophilic substitution reactions, while the sulfanyl group can undergo oxidation or reduction reactions.

Biological Activity and Potential Applications

N-(2,3-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits significant biological activity, particularly as an antimicrobial and antifungal agent. The triazole moiety is often associated with antifungal properties, making this compound a candidate for further investigation in treating fungal infections. Preliminary studies suggest that similar compounds can inhibit the growth of various pathogens, indicating potential for this compound to share those properties.

Biological ActivityPotential Applications
AntimicrobialTreatment of infections
AntifungalFungal infection treatment

Research Findings and Future Directions

Research on this compound is ongoing, with studies focusing on its interactions with biological macromolecules to understand its mechanism of action. Preliminary investigations suggest interactions with enzymes involved in fungal cell wall synthesis or other metabolic pathways critical for pathogen survival. Further research is needed to elucidate these interactions fully.

Comparison with Similar Compounds

Compounds with similar structural features, such as N-(3,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, also exhibit potential biological activities due to their unique structural features. These compounds are primarily used in research settings and are not intended for human or veterinary use.

CompoundMolecular WeightBiological Activity
N-(2,3-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide379.5 g/molAntimicrobial, Antifungal
N-(3,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide366.47 g/molPotential biological activity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator